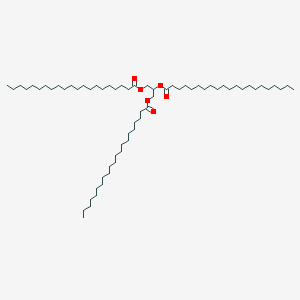

Triheneicosanoin

Vue d'ensemble

Description

Triheneicosanoin is a triacylglycerol containing heneicosanoic acid groups . It has been used as an internal standard for the quantification of fatty acids in milk samples .

Synthesis Analysis

This compound can be synthesized from extracted fat which is converted to fatty acid methyl esters (FAMEs) via methylation using boron trifluoride (BF3)-methanol reagent .

Molecular Structure Analysis

The molecular formula of this compound is C66H128O6 . It contains heneicosanoic acid groups at the sn-1, sn-2, and sn-3 positions .

Chemical Reactions Analysis

This compound has been used in the selective hydrogenation of soybean oil . It has been used as an internal standard for the quantification of fatty acids in human breast milk samples and triacylglycerols in rat heart .

Physical and Chemical Properties Analysis

This compound is a crystalline solid . Its molecular weight is 1017.72 . The storage temperature is recommended to be -20°C .

Applications De Recherche Scientifique

Metabolomics in Cancer Research

Metabolomic research, including the study of compounds like Triheneicosanoin, plays a significant role in understanding cancer metabolism. A study demonstrated the potential of metabolites in prostate cancer tissue as diagnostic and prognostic tools. Higher concentrations of various metabolites, including tricosanoic acid, were observed in malignant tissue compared to non-malignant samples, showing promise for use in clinical settings (Jung et al., 2013).

Application in Plant Physiology Research

The study of growth retardants, including compounds with structural similarities to this compound, has been utilized in plant physiological research. These retardants, often inhibitors of specific enzymes, provide insights into the regulation of plant metabolism, such as terpenoid metabolism, which relates to phytohormones and sterols (Grossmann, 1990).

Environmental Impact Studies

Research on compounds structurally related to this compound, such as triclosan, has been conducted to assess their environmental impact. Studies have focused on the occurrence, fate, and ecological implications of these compounds in aquatic environments, emphasizing their potential environmental risks (Singer et al., 2002).

Metabolomics in Drosophila Research

In Drosophila research, metabolomics, including the analysis of compounds like this compound, is crucial for studying metabolism and physiology. Methods involving gas chromatography-mass spectrometry (GC-MS) help detect major polar metabolites, providing a framework for metabolic studies in this field (Tennessen et al., 2014).

Pharmacology and Pharmacokinetics Research

This compound-related studies in pharmacology and pharmacokinetics focus on understanding the therapeutic properties and action mechanisms of similar compounds. This research aids in developing new treatments and understanding drug interactions and effects (Du et al., 2013).

Safety and Hazards

According to the safety data sheet, Triheneicosanoin is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) . In case of a fire, it is recommended to wear self-contained breathing apparatus pressure-demand (NIOSH approved or equivalent), and full protective gear to prevent contact with skin and eyes .

Mécanisme D'action

Target of Action

Triheneicosanoin is a triacylglycerol containing heneicosanoic acid groups . It is primarily used as an internal standard for the quantification of fatty acids in milk samples . .

Biochemical Pathways

Triacylglycerols, including this compound, are involved in several biochemical pathways. They are synthesized via the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in liver and adipose tissue, and a monoacylglycerol pathway in the intestines . In maturing plant seeds and some animal tissues, a fourth pathway involving a diacylglycerol transferase has been recognized .

Result of Action

The specific molecular and cellular effects of this compound’s action are not well-documented. As a triacylglycerol, it may contribute to energy storage and lipid metabolism. It has been used as an internal standard for the quantification of fatty acids in human breast milk samples and triacylglycerols in rat heart .

Analyse Biochimique

Cellular Effects

Triheneicosanoin influences various cellular processes, particularly those related to lipid metabolism. In cells, this compound can be hydrolyzed by lipases to release heneicosanoic acid and glycerol, which can then participate in metabolic pathways. The presence of this compound in cellular environments can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of fatty acids and glycerol . These changes can impact processes such as energy production, membrane synthesis, and signaling molecule production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with enzymes and other biomolecules involved in lipid metabolism. The hydrolysis of this compound by lipases releases heneicosanoic acid, which can be further metabolized or incorporated into cellular membranes . This process involves binding interactions with lipases and other enzymes that facilitate the breakdown and utilization of fatty acids. Additionally, this compound may influence gene expression by modulating the levels of fatty acids and their derivatives, which can act as signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but its stability can be affected by factors such as temperature, light, and exposure to air . Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the degradation of this compound can impact the accuracy of lipid quantification in biological samples.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be effectively used as an internal standard for lipid quantification without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in lipid metabolism and cellular function. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways related to lipid metabolism. It is hydrolyzed by lipases to release heneicosanoic acid and glycerol, which can then enter various metabolic pathways . Heneicosanoic acid can be incorporated into cellular membranes or further metabolized to produce energy. The presence of this compound can also affect metabolic flux and metabolite levels by altering the availability of fatty acids and glycerol for metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid droplets and transported to various cellular compartments where it can be hydrolyzed by lipases . The distribution of this compound within cells can affect its localization and accumulation, influencing its biochemical properties and effects on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, primarily within lipid droplets and cellular membranes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The localization of this compound can affect its activity and function, particularly in processes related to lipid metabolism and membrane synthesis.

Propriétés

IUPAC Name |

2,3-di(henicosanoyloxy)propyl henicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h63H,4-62H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPJJAGAXCDLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H128O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258998 | |

| Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1017.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol triheneicosanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26536-14-1 | |

| Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26536-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol triheneicosanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.9 °C | |

| Record name | Glycerol triheneicosanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

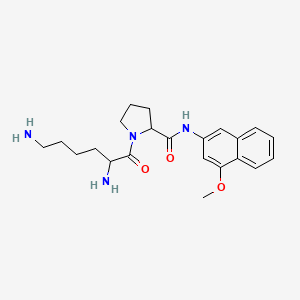

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)